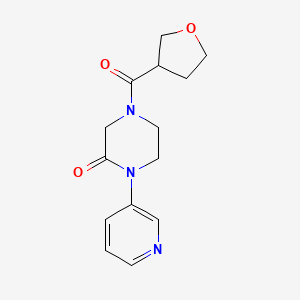
4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C14H17N3O3 and its molecular weight is 275.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(Oxolane-3-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known by its CAS number 2097933-92-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N3O3 with a molecular weight of 275.30 g/mol. The compound features a piperazine ring substituted with a pyridine moiety and an oxolane-derived carbonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O3 |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 2097933-92-9 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effective inhibition against various strains of bacteria and fungi, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer properties, particularly in the context of targeting specific cancer cell lines. In vitro studies demonstrate that derivatives with similar structures can inhibit cell proliferation in cancer cell lines such as ovarian and breast cancer cells, with IC50 values indicating moderate to strong activity against these malignancies .
Case Study:
A derivative of piperazine was tested for its ability to inhibit the growth of ovarian cancer cells (OVCAR-3) and showed IC50 values of approximately 31.5 µM, highlighting the potential utility of piperazine-based compounds in cancer therapy .
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the piperazine ring allows for interactions with various biological targets, including enzymes involved in metabolic pathways. For instance, compounds within this structural class have been shown to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for several pharmacological applications:
- Antimicrobial Agent : Potential development into a treatment for bacterial and fungal infections.
- Anticancer Drug : Further exploration in oncology for targeted therapies against specific tumors.
- Enzyme Inhibitor : Possible use in modulating metabolic pathways through enzyme inhibition.
Future Research Directions
Further studies are warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Key areas for future research include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.
- Mechanistic Studies : Understanding the detailed biochemical pathways affected by this compound.
Propiedades
IUPAC Name |
4-(oxolane-3-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-13-9-16(14(19)11-3-7-20-10-11)5-6-17(13)12-2-1-4-15-8-12/h1-2,4,8,11H,3,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPNEDYIESNURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













